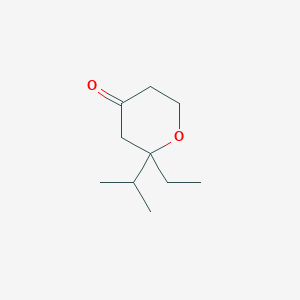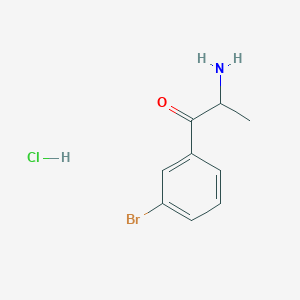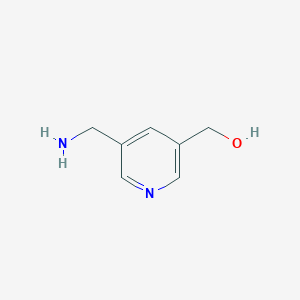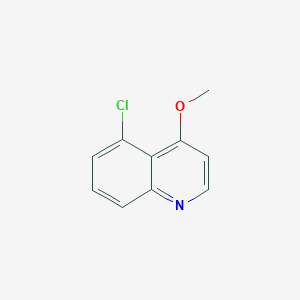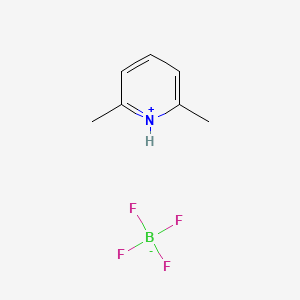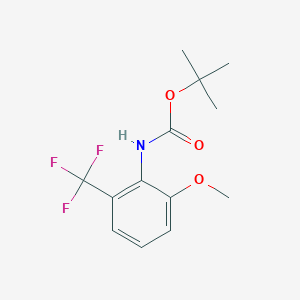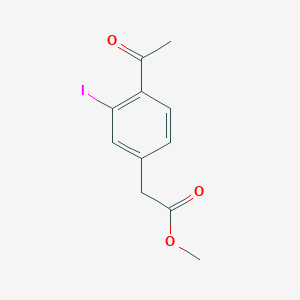
Methyl 2-(4-acetyl-3-iodophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-acetyl-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom, an acetyl group, and a methyl ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-iodophenyl)acetate typically involves the iodination of a precursor compound followed by esterification. One common method is the iodination of 4-acetylphenylacetic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring. The resulting 4-acetyl-3-iodophenylacetic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-acetyl-3-iodophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized derivatives of the acetyl group.
Reduction Products: Alcohols or other reduced derivatives of the carbonyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-acetyl-3-iodophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or receptor binding.
Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-acetyl-3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and acetyl group can influence the compound’s binding affinity and specificity for these targets. The ester group may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-iodophenyl)acetate: Similar structure but with the iodine atom at a different position on the benzene ring.
Methyl 4-iodophenylacetate: Lacks the acetyl group, making it less complex.
Methyl 2-(4-bromo-3-iodophenyl)acetate: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
Methyl 2-(4-acetyl-3-iodophenyl)acetate is unique due to the presence of both an iodine atom and an acetyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C11H11IO3 |
|---|---|
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
methyl 2-(4-acetyl-3-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
BPMDSSFKAFPMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
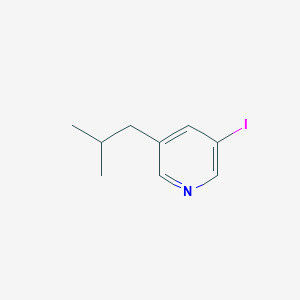
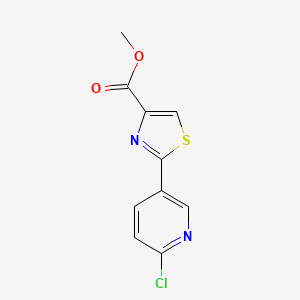
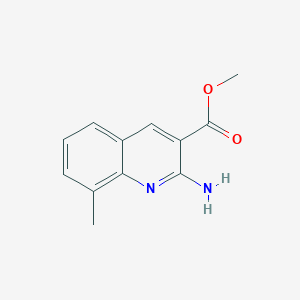
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
